REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([C:7]([OH:10])=[CH:8][CH:9]=1)[CH:5]=[O:6].C1(=O)O[CH2:14][CH2:13][O:12]1>[Br-].C([N+](CC)(CC)CC)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:7]([O:10][CH2:14][CH2:13][OH:12])=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:2.3|
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=O)C(=CC1)O
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Name
|
|
Quantity
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14 g
|
Type
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reactant
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Smiles
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C1(OCCO1)=O
|
Name
|
|
Quantity
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45 g
|
Type
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catalyst
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Smiles
|
[Br-].C(C)[N+](CC)(CC)CC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The compound was purified by chromatography (silica, ethyl acetate:petroleum ether 60-80/2:1)
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Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=O)C(=CC1)OCCO
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |